2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride
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Overview
Description
2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group, a chloro substituent, and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-3-methylaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Benzylation: The resulting amine is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-chloroaniline
- 2-(Benzyloxy)-3-methylaniline
- 4-Chloro-3-methylaniline
Uniqueness
2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride is unique due to the combination of its benzyloxy, chloro, and methyl substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H15Cl2NO |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-phenylmethoxyaniline;hydrochloride |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11;/h2-8H,9,16H2,1H3;1H |
InChI Key |
RPILRMKRWKABFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)N)Cl.Cl |
Origin of Product |
United States |
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